methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylsulfanyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(14)12-8(6-7-17-5)9(13)15-4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVXDDGVDXJGQX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and versatile method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate involves its ability to act as a protecting group for amino acids. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The methylsulfanyl group can participate in various chemical transformations, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylthio)butanoate
- Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(ethylsulfanyl)butanoate
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic pathways and research applications .
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate, with the CAS number 167417-30-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and applications based on diverse research findings.
- Molecular Formula : C11H21NO4S
- Molecular Weight : 263.35 g/mol
- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group and a methylthio group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amino acid : The amino acid is reacted with tert-butoxycarbonyl anhydride to form the Boc derivative.
- Introduction of the methylthio group : This can be achieved through nucleophilic substitution reactions using appropriate thiomethylating agents.
- Esterification : The final product is obtained by esterifying the carboxylic acid with methanol.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related sulfide derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. In particular, studies have focused on its ability to inhibit enzymes involved in metabolic pathways, potentially impacting diseases related to metabolic dysregulation .
Case Studies
- Antibacterial Screening : A study screening various sulfide derivatives for antibacterial activity found that certain modifications led to enhanced efficacy against Gram-positive bacteria. This compound was included in these assessments, showing promising results in preliminary assays .
- Enzyme Activity Modulation : In a pharmacological study, compounds with similar structures were tested for their ability to modulate enzyme activity related to cancer metabolism. The results indicated that such compounds could downregulate key metabolic enzymes, thereby inhibiting tumor growth in vitro .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal methods for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., using DMAP or TEA in THF/DCM). A rapid and efficient alternative employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst, enabling tert-butylation at 0°C with high regioselectivity (86% yield) . Reverse addition to saturated NaHCO₃ minimizes side reactions.
Q. How can researchers characterize the stereochemical purity of this compound, particularly the (2R) configuration?
- Methodological Answer : Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. For structural validation, - and -NMR (e.g., in CDCl₃) are critical. Key signals include the Boc tert-butyl protons (δ ~1.4 ppm) and methylsulfanyl CH₂ (δ ~2.1 ppm). Comparison with analogs (e.g., (2S)-methyl 2-sulfonamido derivatives) helps resolve ambiguities .
Q. What stability considerations are relevant for storing and handling this compound?
- Methodological Answer : The Boc group is acid-labile; store at 2–8°C in anhydrous conditions (e.g., over molecular sieves). The methyl ester is prone to hydrolysis under basic conditions. Avoid prolonged exposure to light, as the methylsulfanyl group may oxidize to sulfoxide. Safety data indicate risks of skin/eye irritation; use PPE and fume hoods .
Advanced Research Questions
Q. How can diastereomer formation be minimized during the synthesis of methyl (2R)-configured intermediates?
- Methodological Answer : Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For example, using (R)-proline-derived catalysts during amino acid coupling ensures retention of configuration. Computational modeling (DFT) predicts transition states to optimize reaction pathways and reduce racemization . Evidence from tert-butyl 3-amino-2-hydroxybutanoate synthesis highlights the role of steric hindrance in stereoselectivity .
Q. What mechanistic insights explain the reactivity of the methylsulfanyl group in further functionalization?
- Methodological Answer : The methylsulfanyl group acts as a nucleophile in alkylation or oxidation reactions. For instance, oxidation with mCPBA yields sulfoxide derivatives, while alkylation with iodomethane forms sulfonium intermediates. Kinetic studies (monitored via -NMR) reveal pH-dependent reactivity, with optimal thioether activation at neutral conditions .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations assess conformational flexibility, while docking studies (e.g., AutoDock Vina) evaluate binding affinity to enzymes like cysteine proteases. QSAR models correlate methylsulfanyl substituent effects with bioactivity. Refer to tert-butylphenethyl quinazolinyl ether analogs for validated computational frameworks .
Contradiction Analysis
- Synthetic Routes : While emphasizes Tf₂NH-catalyzed Boc protection, traditional methods (Boc₂O + base) are more widely documented. Researchers must validate catalyst compatibility with methylsulfanyl groups, as sulfur-containing compounds may poison certain catalysts.
- Stereochemical Assignments : and use conflicting nomenclature for stereodescriptors (e.g., (2S,3R) vs. (2R)). Cross-referencing with IUPAC guidelines and X-ray crystallography (where available) resolves discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
